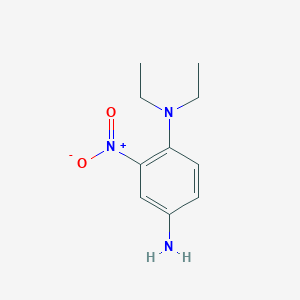

N1,N1-Diethyl-2-nitrobenzene-1,4-diamine

Description

This aromatic diamine combines electron-withdrawing (nitro) and electron-donating (ethyl) substituents, influencing its reactivity, solubility, and biological activity.

For example, ethyl-substituted diamines are often explored as pharmacophores in antimalarial agents or as ligands in metal-catalyzed reactions .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-N,1-N-diethyl-2-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C10H15N3O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

SRGSWLWJNZMAOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine typically involves the nitration of N1,N1-diethyl-1,4-phenylenediamine. The reaction is carried out by adding concentrated nitric acid to a solution of N1,N1-diethyl-1,4-phenylenediamine in acetic anhydride. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Reduction: The major product is N1,N1-Diethyl-1,4-phenylenediamine.

Substitution: Products vary depending on the substituent introduced, such as N1,N1-diethyl-4-alkylamino-2-nitrobenzene.

Scientific Research Applications

Organic Synthesis

Applications in Dye Manufacturing:

N1,N1-Diethyl-2-nitrobenzene-1,4-diamine serves as an intermediate in the production of various dyes. Its ability to undergo further reactions allows it to be transformed into azo dyes and other colorants widely used in textiles and plastics. The compound's electron-donating properties enhance the color strength and stability of the resulting dyes.

Pharmaceutical Applications:

This compound is also utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential as anti-cancer agents due to their ability to interact with biological molecules at the cellular level.

Materials Science

Polymer Production:

this compound is employed in the synthesis of poly(ether imide)s, which are high-performance polymers known for their thermal stability and mechanical strength. These materials find applications in aerospace, automotive, and electronics industries .

Conductive Materials:

Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in sensors and electronic devices.

Environmental Remediation

Wastewater Treatment:

The compound has been investigated for its role in treating wastewater contaminated with nitroaromatic compounds. Its ability to undergo reduction reactions makes it a candidate for remediation processes aimed at degrading harmful pollutants in industrial effluents .

Sensing Applications:

this compound has been explored as a component in sensor devices for detecting environmental pollutants. Its fluorescence properties can be leveraged to develop sensitive detection systems for amines and other organic compounds .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals |

| Materials Science | Production of high-performance polymers |

| Environmental Remediation | Treatment of wastewater |

| Sensing Technologies | Detection of environmental pollutants |

Case Studies

Case Study 1: Dye Production

A study demonstrated that this compound could be effectively used as an intermediate in the synthesis of azo dyes. The resulting dyes exhibited enhanced lightfastness and color intensity compared to traditional methods.

Case Study 2: Wastewater Treatment

In a pilot project aimed at treating industrial wastewater containing nitroaromatic compounds, this compound was used as a reductant. The results showed a significant reduction in pollutant concentration over a period of several weeks, indicating its effectiveness in remediation efforts.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The compound’s amine groups can also form covalent bonds with cellular macromolecules, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Substituent Effects

Key Observations:

- Electron Effects : The nitro group in the target compound enhances electrophilicity, contrasting with the electron-donating trifluoromethyl (-CF₃) in ’s analog. This difference impacts reactivity in substitution reactions or binding to biological targets.

- Coordination Chemistry : Aromatic diamines (e.g., Pic-stilbene) exhibit stronger metal-binding affinity compared to aliphatic analogs like N1,N1-diethylpentane-1,4-diamine .

Key Findings :

- The nitro group in the target compound may reduce antimalarial efficacy compared to analogs with trifluoromethyl or ethylamine side chains, as seen in .

- Aliphatic diamines like N1,N1-diethylpentane-1,4-diamine are more easily metabolized (e.g., via diamine oxidase) than aromatic derivatives, affecting their pharmacokinetic profiles .

Physicochemical Properties

Table 3: Physical Properties of Selected Diamines

| Compound | Boiling Point (°C) | Solubility | Stability |

|---|---|---|---|

| This compound | Not reported | Low in water | Stable under inert conditions |

| N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine | 91–92 (31 Torr) | High in organics | Air-sensitive |

| N1,N1-Dimethylcyclohexane-1,4-diamine | 205 (decomposes) | Moderate in EtOH | Hygroscopic |

Insights :

- Aromatic nitro-diamines generally exhibit lower solubility in polar solvents due to hydrophobic substituents.

- Stability varies significantly; aliphatic diamines (e.g., ) are prone to oxidation, while nitro-substituted aromatics are more thermally stable .

Biological Activity

N1,N1-Diethyl-2-nitrobenzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H16N4O2

- Molecular Weight : 252.28 g/mol

- Functional Groups : Nitro group (-NO2) and diamine (-NH2) functionalities.

These structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the bioreduction of the nitro group. This process can lead to the generation of free radicals that interact with cellular components, including DNA and proteins. The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness of this compound can be summarized as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism underlying its antimicrobial effect may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HeLa | 30.50 ± 4.20 |

Flow cytometry analyses indicated that treatment with this compound leads to increased levels of apoptotic markers, suggesting a mechanism that involves programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Investigation :

- Toxicological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.